Bermoprofen - 78499-27-1

Bermoprofen

Catalog Number: EVT-261742
CAS Number: 78499-27-1
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bermoprofen is a dibenzooxazepine.
Source and Classification

Bermoprofen is synthesized from various chemical precursors, typically involving complex organic reactions. It is classified as a non-selective inhibitor of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses. The chemical structure of Bermoprofen can be denoted by its CAS number 78499-27-1, indicating its unique identity in chemical databases .

Synthesis Analysis

The synthesis of Bermoprofen involves several key steps that can be categorized into classical organic synthesis methods. A common approach includes:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds.
  2. Reactions: Key reactions may include Friedel-Crafts acylation, alkylation, and cyclization processes.
  3. Catalysts: Transition metal catalysts, such as palladium or gold catalysts, may be employed to facilitate specific reactions.
  4. Yield Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

For example, a typical synthesis pathway might involve the reaction of substituted phenols with acyl chlorides to form ketones, which are then subjected to further transformations to yield Bermoprofen .

Molecular Structure Analysis

The molecular structure of Bermoprofen is characterized by its propionic acid backbone, which contributes to its pharmacological activity. The specific structural formula can be represented as follows:

  • Molecular Formula: C₁₅H₁₄O₂
  • Molecular Weight: Approximately 242.27 g/mol

The compound features a chiral center, leading to potential stereoisomerism that can influence its biological activity. X-ray crystallography or NMR spectroscopy may be used to elucidate the three-dimensional conformation of the molecule .

Chemical Reactions Analysis

Bermoprofen undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Cyclooxygenase Inhibition: The primary reaction mechanism involves the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory prostaglandins.
  2. Metabolism: In vivo, Bermoprofen is metabolized primarily in the liver through oxidation and conjugation reactions, leading to various metabolites that may also possess therapeutic effects or contribute to side effects.
  3. Degradation Pathways: Understanding the degradation pathways is essential for assessing the drug's stability and potential interactions with other compounds.

These reactions are critical for both its therapeutic efficacy and safety profile .

Mechanism of Action

Bermoprofen's mechanism of action primarily involves:

  • Cyclooxygenase Inhibition: By inhibiting cyclooxygenase-1 and cyclooxygenase-2 enzymes, Bermoprofen decreases the formation of prostaglandins from arachidonic acid. This leads to reduced inflammation and pain signaling in tissues.
  • Anti-inflammatory Effects: The resultant decrease in prostaglandin levels leads to diminished vascular permeability and leukocyte infiltration at sites of inflammation.

This dual inhibition contributes to its effectiveness in managing conditions such as arthritis, dysmenorrhea, and other inflammatory disorders .

Physical and Chemical Properties Analysis

Bermoprofen exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Melting Point: Approximately 100–102 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulation development and determining appropriate routes of administration .

Applications

Bermoprofen is utilized in various scientific applications:

  1. Pharmaceutical Formulations: It is commonly used in formulations aimed at pain relief and inflammation reduction.
  2. Research Studies: Investigated for its potential effects on different inflammatory pathways beyond traditional uses.
  3. Comparative Studies: Often compared with other NSAIDs to evaluate efficacy, side effects, and patient outcomes.

In clinical settings, it has been particularly effective for patients requiring long-term management of chronic pain conditions due to its balanced efficacy and safety profile .

Introduction to Bermoprofen in Modern Pharmacological Research

Historical Development and Discovery of Bermoprofen

Bermoprofen emerged during the intensive NSAID development era of the late 20th century, first synthesized in the early 1980s as part of efforts to create anti-inflammatory agents with improved therapeutic profiles. Its molecular architecture, (±)-10,11-dihydro-α,8-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid, established it as a structurally novel compound within the acidic NSAID class [2]. Japanese pharmaceutical research played a pivotal role in its early development, with significant investigations conducted into its metabolic pathways and initial pharmacological characterization [1].

Table 1: Key Milestones in Bermoprofen Development

TimelineDevelopment PhaseSignificance
Early 1980sInitial SynthesisCreation of novel dibenzoxepin acetic acid derivative
1988Metabolic Pathway ElucidationIdentification of active metabolites influencing pharmacological profile [2]
1991Formulation InnovationDevelopment of controlled-release granules to extend duration of action [2]
Post-2000Clinical DiscontinuationWithdrawn from development pipeline despite promising pharmacological properties

The discontinuation of Bermoprofen's clinical development prior to achieving widespread therapeutic use positions it primarily as a research tool rather than a clinical agent [1]. This outcome reflects the complex challenges inherent in NSAID development, where promising preclinical profiles often encounter clinical obstacles related to safety profiles or commercial considerations. Nevertheless, Bermoprofen's distinctive structural features and documented pharmacological effects continue to offer valuable insights into NSAID design principles.

Therapeutic Significance in Anti-Inflammatory and Analgesic Research

Bermoprofen exhibits a multifaceted pharmacological profile characterized by potent analgesic, antipyretic, and anti-inflammatory activities mediated primarily through COX enzyme inhibition. Research demonstrated its efficacy across multiple experimental models, establishing its significance in NSAID pharmacology.

Analgesic and Anti-Inflammatory Efficacy

Preclinical studies established Bermoprofen's effectiveness in standardized pain models through oral administration. Its mechanism involves reversible inhibition of both COX-1 and COX-2 isozymes, thereby reducing prostaglandin synthesis central to inflammatory signaling and pain perception [1] [5]. Unlike selective COX-2 inhibitors that emerged later, Bermoprofen's non-selective inhibition profile placed it within the traditional NSAID category alongside indomethacin and ibuprofen, though with distinctive potency characteristics.

Antipyretic Properties

Bermoprofen demonstrated exceptional potency in fever reduction models, particularly lipopolysaccharide (LPS)-induced pyrexia. Rabbit studies revealed significant dose-dependent antipyretic effects at remarkably low doses (0.04-0.1 mg/kg orally), with higher doses (0.4 mg/kg) normalizing temperature within experimental timeframes [5]. This potency profile suggested potentially favorable therapeutic indices compared to contemporaneous NSAIDs, though clinical translation remained unrealized.

Formulation Strategies to Enhance Therapeutic Utility

Recognizing Bermoprofen's short biological half-life as a limitation, researchers developed innovative formulation approaches to prolong therapeutic effects while minimizing adverse events. Controlled-release granules (RRGs) with ethylcellulose-hydroxypropylmethylcellulose coatings (1.5-4%) demonstrated significantly altered pharmacokinetics in rat models:

Table 2: Bermoprofen Formulation Efficacy in Preclinical Models

Formulation TypePeak Plasma Time (rats)Antipyretic DurationUlcerogenicity Reduction
Immediate-Release0.5 hoursShort (<4 hours)Baseline ulcerogenic risk
RRG (1.5% coating)1 hourModerate extensionMinor reduction
RRG (2.5% coating)2 hoursSignificant extensionModerate reduction
RRG (4% coating)3 hoursMaximum extensionMaximum reduction (vs. IRG)
Mixed SRG (IRG+RRG)Multiple peaksFast onset + prolongedOptimized ulcer reduction

Sustained-release granules (SRGs) combining immediate-release and retard-release components (3:7 ratio) achieved both rapid onset and prolonged duration of antipyretic action while substantially reducing gastric ulcerogenicity compared to unformulated Bermoprofen [2]. These formulation innovations represented significant advancements in NSAID delivery technology applicable beyond Bermoprofen itself.

Role in Advancing NSAID Drug Design Paradigms

Bermoprofen's distinctive properties contributed meaningfully to several conceptual advancements in NSAID research and development strategies, influencing subsequent approaches to anti-inflammatory drug design.

Thermodynamic and Selectivity Profiling

While detailed thermodynamic studies specifically on Bermoprofen are limited in the available literature, its development coincided with emerging recognition of thermodynamic profiling's importance in drug design. Contemporary research emphasized that comprehensive characterization of binding energetics—including enthalpy, entropy, and heat capacity changes—provides crucial insights beyond simple affinity measurements [9]. Bermoprofen's physicochemical profile contributed to this evolving understanding of how structural features influence:

  • Membrane permeability: Governed by lipophilicity (log P) and molecular charge
  • Target engagement: Binding kinetics and residence time at COX enzymes
  • Selectivity optimization: Differential affinity for COX-1 versus COX-2 isoforms

The quest for improved COX-2 selectivity, which Bermoprofen did not fully achieve, subsequently became a major focus in NSAID development, leading to agents like celecoxib. However, the cardiovascular risks associated with highly selective COX-2 inhibitors later prompted reevaluation of optimal selectivity profiles, validating the continued relevance of balanced inhibitors like Bermoprofen [7].

Structural Innovations and Formulation Principles

Bermoprofen's dibenzoxepin core represented a significant structural departure from predominant NSAID scaffolds (arylpropionic acids, enolic acids, anthranilic acids), demonstrating that alternative molecular frameworks could achieve potent COX inhibition. This structural novelty expanded medicinal chemistry approaches to NSAID design by proving the therapeutic viability of:

  • Fused tricyclic systems with constrained conformations
  • Ketone functionality at position 11 potentially influencing electronic distribution
  • Chiral center at the acetic acid side chain affecting stereoselective binding

The formulation strategies developed for Bermoprofen, particularly the mixed-release granule approach, demonstrated that sophisticated delivery systems could meaningfully modulate pharmacokinetic-pharmacodynamic relationships for short-acting NSAIDs. These technological principles—especially the combination of immediate-release and extended-release components in optimized ratios—have subsequently been applied to numerous clinically successful NSAIDs to enhance their therapeutic profiles [2].

Table 3: Bermoprofen's Contributions to NSAID Design Principles

Design ParameterBermoprofen FeatureIndustry-Wide Influence
Molecular ScaffoldDibenzoxepin acetic acidValidation of non-traditional fused ring systems for COX inhibition
ChiralityRacemic mixture at α-carbonFocus on stereoselective synthesis and enantiomer-specific activity
Half-Life ExtensionMixed-release granule formulationsAdvanced delivery systems for optimizing PK/PD profiles
Selectivity BalanceNon-selective COX inhibitionReevaluation of optimal COX-1/COX-2 ratios for safety/efficacy

Mechanistic Exploration Beyond COX Inhibition

Emerging research during Bermoprofen's investigation period suggested that NSAIDs might exert effects through COX-independent pathways. Bermoprofen contributed to this evolving understanding through studies exploring its potential interactions with:

  • NF-κB signaling: Implicated in transcriptional regulation of inflammatory mediators
  • Oxidative stress pathways: Affecting cellular redox balance in inflamed tissues
  • Leukocyte migration: Influencing inflammatory cell infiltration to sites of injury

While detailed mechanistic studies specifically on Bermoprofen are limited in the available literature, its development occurred alongside increasing recognition that NSAIDs' therapeutic effects involve complex polypharmacology beyond simple prostaglandin suppression [3] [10]. This understanding has fundamentally reshaped modern NSAID research, with current investigations frequently exploring multi-target approaches rather than single-enzyme inhibition.

Table 4: Bermoprofen Synonyms and Chemical Identifiers

SynonymCAS RegistryMolecular FormulaInChIKey
Bermoprofen78499-27-1C₁₈H₁₆O₄REHLODZXMGOGQP-UHFFFAOYSA-N
AD-159078499-27-1C₁₈H₁₆O₄REHLODZXMGOGQP-UHFFFAOYSA-N
AJ-159078499-27-1C₁₈H₁₆O₄REHLODZXMGOGQP-UHFFFAOYSA-N
Dibenon78499-27-1C₁₈H₁₆O₄REHLODZXMGOGQP-UHFFFAOYSA-N

Properties

CAS Number

78499-27-1

Product Name

Bermoprofen

IUPAC Name

2-(8-methyl-5-oxo-6H-benzo[b][1]benzoxepin-3-yl)propanoic acid

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H16O4/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21)

InChI Key

REHLODZXMGOGQP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2

Solubility

Soluble in DMSO

Synonyms

2-(8-methyl-10,11-dihydro-11-oxodibenz(b,f)oxepin-2-yl)propionic acid
AD 1590
AD-1590
bermoprofen

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.